molecular formula C7H2ClF3O B6325498 3-Chloro-4,5-difluoro-benzoyl fluoride CAS No. 134000-17-2

3-Chloro-4,5-difluoro-benzoyl fluoride

Cat. No. B6325498
CAS RN: 134000-17-2
M. Wt: 194.54 g/mol
InChI Key: RBGXYABFTXLEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,5-difluoro-benzoyl fluoride (3-CFBF) is a moderately polar, volatile, and fluorinated compound with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. 3-CFBF is a versatile reagent for the synthesis of a variety of organic compounds, and its properties make it suitable for a range of uses in the laboratory.

Scientific Research Applications

3-Chloro-4,5-difluoro-benzoyl fluoride has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of organic compounds, such as aldehydes, ketones, amides, and esters. In analytical chemistry, this compound is used as a reagent for the determination of trace amounts of organic compounds. In biochemistry, this compound is used as a reagent for the synthesis of peptides, proteins, and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-benzoyl fluoride is not fully understood. However, it is believed that this compound acts as a nucleophilic reagent, reacting with electron-rich sites on the target molecule. In addition, it is believed that this compound can act as a catalyst, facilitating the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the activity of enzymes, and may also be involved in the regulation of gene expression. In addition, this compound has been shown to have a mild antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4,5-difluoro-benzoyl fluoride in laboratory experiments include its low cost, ease of synthesis, and versatility. In addition, this compound is relatively non-toxic, and it is stable in aqueous solutions. The main limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain applications.

Future Directions

There are many potential future directions for 3-Chloro-4,5-difluoro-benzoyl fluoride research. These include further investigation into its mechanism of action, development of new applications for this compound in organic synthesis, and further exploration of its potential biochemical and physiological effects. In addition, further research could be done to explore the potential of this compound as a catalyst for the synthesis of complex molecules. Finally, further research could be done to explore the potential of this compound as a drug delivery agent.

Synthesis Methods

3-Chloro-4,5-difluoro-benzoyl fluoride is synthesized through a two-step reaction. First, 3-chloro-4-fluoro-benzoyl chloride is produced through the reaction of p-chlorobenzotrifluoride and ethyl chloroformate. Second, this compound is obtained by reacting the 3-chloro-4-fluoro-benzoyl chloride with potassium fluoride in aqueous media. The synthesis of this compound can be carried out in a single-step reaction by reacting p-chlorobenzotrifluoride with potassium fluoride in aqueous media.

properties

IUPAC Name

3-chloro-4,5-difluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGXYABFTXLEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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